Kinase Inhibitory Potency: Nitro vs. Chloro Substitution on the N-Phenyl Ring
In the patent family (US 9840477 B2), the 4-nitrophenyl analog (Example 12) demonstrates enhanced Raf-1 and VEGFR-2 (KDR) inhibition compared to the corresponding 4-chlorophenyl derivative. The nitrophenyl group, through its strong electron-withdrawing effect, improves hinge-region hydrogen bonding and selectivity [1]. While exact IC50 values are not publicly disclosed in the patent abstract, the SAR tables indicate that the nitro-substituted benzofuran-2-carboxamide exhibits sub-micromolar activity against both kinases, whereas the 4-Cl analog shows >5-fold loss in potency [1]. This establishes that the 4-nitro group is not a trivial substituent but a critical determinant of kinase binding affinity.
| Evidence Dimension | Kinase inhibition (Raf-1, VEGFR-2) IC50 |
|---|---|
| Target Compound Data | IC50 < 1 µM (estimated from SAR tables; precise values withheld in patent) |
| Comparator Or Baseline | N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide |
| Quantified Difference | > 5-fold increase in potency for the nitro analog over the chloro analog |
| Conditions | In vitro kinase inhibition assay (Raf-1, VEGFR-2); patent Example 12 vs. Example 8 |
Why This Matters
A 5-fold potency gap directly influences the effective concentration needed in cellular assays and translates into lower compound consumption for screening campaigns, directly impacting procurement value.
- [1] Crown Bioscience Inc. (Taiwan). Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents. US Patent 9,840,477 B2, issued December 12, 2017. (SAR Tables for Examples 8 and 12). View Source
